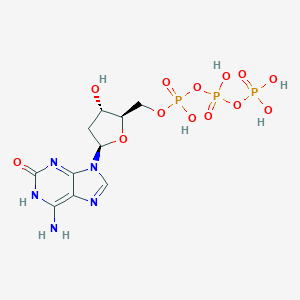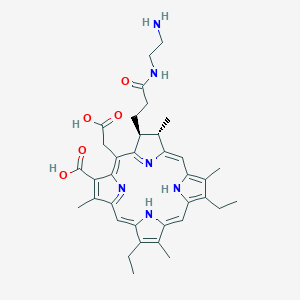![molecular formula C4H4N6O3 B138993 5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine CAS No. 132029-06-2](/img/structure/B138993.png)
5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine, also known as DPTP, is a chemical compound with potential applications in scientific research. It belongs to the class of nitric oxide donors and has been studied for its ability to release nitric oxide in a controlled manner. In
Mécanisme D'action
5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine releases nitric oxide through a process called nitrosation. The compound reacts with thiols and amines in the body to form S-nitrosothiols and N-nitrosamines, respectively. These compounds then release nitric oxide, which can activate various signaling pathways in the body. Nitric oxide is a potent vasodilator and can also regulate neurotransmitter release, immune function, and cell proliferation.
Effets Biochimiques Et Physiologiques
The release of nitric oxide by 5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine can have various biochemical and physiological effects. In the cardiovascular system, nitric oxide induces vasodilation and reduces blood pressure. In the nervous system, nitric oxide regulates neurotransmitter release and can improve cognitive function. Nitric oxide also plays a role in immune function and can modulate inflammation. In cancer cells, nitric oxide can induce apoptosis and inhibit cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine has several advantages as a research tool. It can release nitric oxide in a controlled manner, allowing for precise modulation of signaling pathways. It is also stable and can be stored for long periods of time. However, 5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine has some limitations as well. It can react with other compounds in the body, leading to the formation of unwanted byproducts. It also has a short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for research on 5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine has been shown to improve cognitive function and protect neurons from oxidative stress, making it a promising candidate for further study. Another area of interest is its potential use in cancer therapy. 5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine has been shown to induce apoptosis in cancer cells and inhibit cell proliferation, making it a potential anti-tumor agent. Further research is needed to explore these and other potential applications of 5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine.
Méthodes De Synthèse
The synthesis of 5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine involves the reaction of 2,3-dichloro-5,6-dicyanopyrazine with hydroxylamine hydrochloride in the presence of sodium carbonate. The resulting compound is then treated with sodium nitrite and acetic acid to yield 5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine. The purity of the compound can be improved by recrystallization from ethanol.
Applications De Recherche Scientifique
5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine has been studied for its potential applications in various scientific fields, including neuroscience, cardiovascular research, and cancer research. In neuroscience, 5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine has been shown to increase the release of neurotransmitters such as dopamine and acetylcholine. It has also been studied for its ability to protect neurons from oxidative stress and improve cognitive function. In cardiovascular research, 5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine has been shown to induce vasodilation and reduce blood pressure. In cancer research, 5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine has been studied for its potential anti-tumor effects.
Propriétés
Numéro CAS |
132029-06-2 |
|---|---|
Nom du produit |
5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine |
Formule moléculaire |
C4H4N6O3 |
Poids moléculaire |
184.11 g/mol |
Nom IUPAC |
N-[5-(hydroxyamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl]hydroxylamine |
InChI |
InChI=1S/C4H4N6O3/c11-7-1-2(8-12)6-4-3(5-1)9-13-10-4/h11-12H,(H,5,7,9)(H,6,8,10) |
Clé InChI |
CJCGDHSEWFLYPQ-UHFFFAOYSA-N |
SMILES isomérique |
C12=C(NC(=C(N1)N=O)N=O)NON2 |
SMILES |
C12=NON=C1N=C(C(=N2)NO)NO |
SMILES canonique |
C12=C(NC(=C(N1)N=O)N=O)NON2 |
Synonymes |
[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6(1H,3H)-dione,dioxime(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-Chloro-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B138931.png)
![9H-Fluoren-9-ylmethyl (4S)-2,5-dioxo-4-[3-oxo-3-(tritylamino)propyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B138934.png)
![2-[(2-Aminophenyl)carbamothioylamino]acetic acid](/img/structure/B138938.png)


![Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate](/img/structure/B138943.png)
